molecular formula C21H26BNO B176613 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- CAS No. 129145-37-5

1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-

Cat. No. B176613
M. Wt: 319.2 g/mol
InChI Key: FUVQOWKGWXFWHP-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is an important compound in the field of chemical research. It is a boron-containing heterocyclic compound that has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the targeted organisms. This inhibition leads to the disruption of essential metabolic pathways, which ultimately results in the death of the organism.

Biochemical And Physiological Effects

1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- has been found to have both biochemical and physiological effects. In vitro studies have shown that the compound has a broad-spectrum activity against various microorganisms. It has also been found to have anti-inflammatory and antioxidant properties. In vivo studies have shown that the compound has a low toxicity profile and is well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for studying the mechanisms of action of different pathogens. Another advantage is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using this compound is its high cost, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the study of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and diabetes. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the compound could be further modified to improve its activity and selectivity against specific pathogens.
Conclusion:
In conclusion, 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- is an important compound in the field of chemical research. Its broad-spectrum activity against various microorganisms, low toxicity profile, and potential use in the treatment of various diseases make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- involves the reaction of 1,2-diaminocyclohexane with diphenylborinic anhydride in the presence of a Lewis acid catalyst. The resulting product is a white crystalline solid with a high melting point. This synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)- has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation.

properties

CAS RN

129145-37-5

Product Name

1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-

Molecular Formula

C21H26BNO

Molecular Weight

319.2 g/mol

IUPAC Name

(3aS)-1-butyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole

InChI

InChI=1S/C21H26BNO/c1-2-3-16-22-23-17-10-15-20(23)21(24-22,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20H,2-3,10,15-17H2,1H3/t20-/m0/s1

InChI Key

FUVQOWKGWXFWHP-FQEVSTJZSA-N

Isomeric SMILES

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC

SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)CCCC

synonyms

1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-

Origin of Product

United States

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